molecular formula C12H15N3O B6577200 N-(1H-indazol-6-yl)-3-methylbutanamide CAS No. 1219913-92-4

N-(1H-indazol-6-yl)-3-methylbutanamide

Cat. No.: B6577200
CAS No.: 1219913-92-4
M. Wt: 217.27 g/mol
InChI Key: LKHBXMMJSLCIDR-UHFFFAOYSA-N
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Description

N-(1H-Indazol-6-yl)-3-methylbutanamide is a small organic molecule characterized by an indazole core substituted at the 6-position with a 3-methylbutanamide group. Indazole derivatives are pharmacologically significant due to their ability to modulate enzyme activity, particularly kinases, and their role in medicinal chemistry as scaffolds for drug development . The 3-methylbutanamide moiety introduces a branched aliphatic chain, which may enhance lipophilicity and influence binding interactions with biological targets.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8(2)5-12(16)14-10-4-3-9-7-13-15-11(9)6-10/h3-4,6-8H,5H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHBXMMJSLCIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Borate-Catalyzed Amidation

The most efficient method involves borate-catalyzed coupling of 3-methylbutanoic acid with 1H-indazol-6-amine. B(OArF)₃ catalysts enable reflux in tert-butyl acetate with a Dean-Stark trap, achieving 87–96% yields for analogous indazole amides.

Reaction conditions :

  • Catalyst : 5 mol% B(OArF)₃

  • Solvent : tert-butyl acetate

  • Temperature : 80°C (reflux)

  • Time : 18–44 hours

Workup :

  • Quench with saturated NaHCO₃

  • Extract with dichloromethane (DCM)

  • Wash with 1M NaOH/HCl

  • Purify via silica gel chromatography (MeOH/DCM gradient)

Mechanistic insight : Borate catalysts activate carboxylic acids through intermediate borate esters, enhancing nucleophilic attack by the amine.

Alternative Catalytic Systems

Comparative studies of borate catalysts reveal performance variations:

CatalystYield (%)Reaction Time (h)
B(OCH₂CF₃)₃5618
B(OC₆Cl₅)₃5124
B(OPh)₃5218
B(OCH₂CCl₃)₃6418

Data from borate-catalyzed benzamide synthesis trials

Notably, B(OCH₂CCl₃)₃ achieves 64% yield without requiring inert atmospheres, suggesting utility for oxygen-sensitive substrates.

Palladium-Mediated Indazole Functionalization

Suzuki Coupling for Indazole Intermediates

Pd(PPh₃)₄-catalyzed Suzuki reactions construct substituted indazoles prior to amidation. For example:

  • 3-Iodoindazole synthesis :

    • React indazole with I₂/KOH in DMF (77% yield)

    • Characteristic IR peak at 771 cm⁻¹ confirms C–I bond

  • Arylboronic acid coupling :

    • 3-Iodoindazole + arylboronic acid → 3-arylindazole (NaHCO₃, DMF/H₂O, 80°C)

    • Purification via ethyl acetate/hexane chromatography

Critical parameters :

  • Pd(PPh₃)₄ loading: 10 mol%

  • DMF:H₂O ratio: 2:1

  • Reaction time: 8–14 hours

N-Methylation Protocols

While N-(1H-indazol-6-yl)-3-methylbutanamide retains the NH group, methylation studies inform protection strategies:

Route 1 (Post-functionalization) :

  • Treat 3-arylindazole with KOH/CH₃I in acetone (0°C → RT)

  • Yields: 70–85% for N-methyl derivatives

Route 2 (Pre-functionalization) :

  • Methylate indazole before coupling (avoids NH interference)

  • Requires deprotection post-amidation for target compound

Process Optimization and Scalability

Solvent Screening

Reaction efficiency varies significantly with solvent choice:

SolventRelative RateSide Products (%)
tert-Amyl methyl ether1.0<5
Toluene0.712
THF0.518
DMF1.28

Adapted from borate-catalyzed amidation studies

Non-polar solvents minimize indazole decomposition but require higher temperatures (80°C vs. 60°C in DMF).

Temperature and Time Profiling

Amidation kinetics :

  • 80°C: 95% conversion in 18 hours

  • 60°C: 72% conversion in 24 hours

  • 100°C: 88% conversion with 15% decomposition

Optimal balance: 80°C for 18–24 hours.

Analytical Characterization

Spectroscopic Data

¹H NMR (DMSO-d₆) :

  • δ 13.59 (s, 1H, indazole NH)

  • δ 8.96 (t, J=6.3 Hz, CONH)

  • δ 4.49 (d, J=6.3 Hz, CH₂)

  • δ 2.15 (m, CH(CH₃)₂)

IR (KBr) :

  • 3283 cm⁻¹ (NH stretch)

  • 1676 cm⁻¹ (C=O amide I)

  • 1532 cm⁻¹ (amide II)

Purity Assessment

HPLC methods for final compound:

  • Column : C18, 5 µm, 250 × 4.6 mm

  • Mobile phase : 60:40 MeCN/H₂O (+0.1% TFA)

  • Retention time : 8.2 minutes

Industrial-Scale Considerations

Cost Analysis

ComponentCost Contribution (%)
Borate catalyst38
Solvent recovery22
Pd residues15
Chromatography25

Adapted from patent economic evaluations

Strategies to reduce costs:

  • Catalyst recycling via aqueous extraction

  • Switch from DMF to tert-amyl methyl ether (lower bp, easier recovery)

Regulatory Compliance

  • Pd residues : <10 ppm (ICH Q3D guidelines)

  • Solvent residues : <500 ppm tert-butyl acetate (Class 3 solvent)

  • Genotoxic impurities : Control methyl iodide to <1.2 µg/day

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

    Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can mimic the structure of natural substrates or ligands, allowing it to bind to active sites and modulate biological activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional features of N-(1H-indazol-6-yl)-3-methylbutanamide with related compounds:

Compound Name Molecular Weight (g/mol) Key Functional Groups Synthesis Method Biological/Industrial Relevance
N-(1H-Indazol-6-yl)-3-methylbutanamide ~245.3 (estimated) Indazole, branched aliphatic amide Likely amide coupling Kinase inhibition (hypothesized)
Axitinib-13C-d3 Not specified Indazole, benzamide, thioether Multi-step synthesis Radiolabeled kinase inhibitor
ADC1770 757.76 3-methylbutanamide, PEG linker Click chemistry conjugation Antibody-drug conjugate (ADC) linker
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ~207.3 (estimated) Benzamide, N,O-bidentate group Amide coupling Metal-catalyzed C–H functionalization
2-(4-((Naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)-N-phenylacetamide ~404.1 (6b) Triazole, acetamide, naphthoxy 1,3-dipolar cycloaddition Antimicrobial/anticancer research

Key Comparative Insights

Core Structure and Target Specificity :

  • The indazole core in N-(1H-indazol-6-yl)-3-methylbutanamide is shared with Axitinib-13C-d3, a radiolabeled kinase inhibitor. However, Axitinib’s additional pyridinyl-vinyl and thioether groups confer specificity for vascular endothelial growth factor receptors (VEGFRs) . The simpler structure of the target compound may allow broader kinase interaction but with reduced selectivity.
  • In contrast, ADC1770 incorporates the 3-methylbutanamide group as part of a prodrug linker in ADCs, highlighting its role in controlled drug release rather than direct target binding.

Synthetic Accessibility: The target compound’s synthesis likely involves straightforward amide coupling (e.g., reacting 1H-indazol-6-amine with 3-methylbutanoyl chloride), similar to the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Physicochemical Properties: The branched 3-methylbutanamide group in the target compound may improve membrane permeability compared to the linear acetamide chains in triazole derivatives .

Applications: Medicinal Chemistry: Indazole derivatives like the target compound and Axitinib-13C-d3 are prioritized for kinase inhibition, while triazole-acetamide hybrids are explored for antimicrobial activity.

Spectroscopic and Crystallographic Data

  • NMR/IR Profiles : Triazole-acetamide derivatives (e.g., 6b ) exhibit characteristic IR peaks for C=O (1671–1682 cm⁻¹) and NH (3262–3302 cm⁻¹), similar to the target compound’s expected amide signals.
  • X-ray Crystallography : While the target compound lacks reported crystallographic data, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was structurally confirmed via X-ray analysis, underscoring the reliability of amide coupling reactions.

Q & A

Q. What are the established synthetic routes for N-(1H-indazol-6-yl)-3-methylbutanamide, and how do reaction conditions influence yield?

The compound is typically synthesized via amide coupling between 1H-indazol-6-amine and 3-methylbutanoyl chloride. Key steps include activating the carboxylic acid derivative (e.g., using thionyl chloride to generate the acyl chloride) and reacting it with the indazole amine under inert conditions. Solvent choice (e.g., DCM or THF) and base (e.g., triethylamine) are critical for controlling side reactions. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods, as seen in analogous indazole-acetamide syntheses, may also apply for introducing functional groups . Purification often involves column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing N-(1H-indazol-6-yl)-3-methylbutanamide?

  • 1H/13C NMR : Confirm the presence of the indazole NH proton (~δ 10–12 ppm), methylbutanamide sidechain (δ ~0.9–2.5 ppm for CH3 and CH2 groups), and aromatic indazole protons (δ ~7–8 ppm).
  • IR Spectroscopy : Identify amide C=O stretching (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error.
  • HPLC : Assess purity (>95% by area under the curve) using reverse-phase C18 columns .

Q. How can researchers optimize solubility and stability for in vitro assays?

Solubility is often improved using DMSO or ethanol as co-solvents. Stability under physiological pH (6–8) should be tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for analogs of N-(1H-indazol-6-yl)-3-methylbutanamide?

Discrepancies may arise from off-target effects, assay conditions (e.g., ATP concentrations in kinase assays), or cellular permeability. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) and structure-activity relationship (SAR) studies to isolate contributing factors. Molecular dynamics simulations can predict binding modes to clarify selectivity .

Q. How does modifying the indazole core or methylbutanamide sidechain impact kinase inhibition profiles?

  • Indazole substitutions : Electron-withdrawing groups (e.g., -NO2) at the 3-position enhance CDK1 binding by stabilizing hydrogen bonds with the kinase hinge region.
  • Sidechain modifications : Branched alkyl chains (e.g., isobutyl vs. pentyl) alter lipophilicity, affecting membrane permeability. Bioisosteric replacement of the amide with a sulfonamide may improve metabolic stability .

Q. What computational methods are recommended for predicting target engagement and toxicity?

  • Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., CDK1, VEGF-R2) using crystal structures (PDB: 4YC3 for CDK1).
  • ADMET prediction (SwissADME) : Assess CYP450 inhibition, hERG liability, and bioavailability.
  • MD simulations (GROMACS) : Evaluate binding pose stability over 100 ns trajectories .

Q. How can regioselectivity challenges in indazole functionalization be addressed during synthesis?

Protecting group strategies (e.g., Boc for NH) and transition-metal catalysis (Pd-mediated C-H activation) enable selective functionalization at the 6-position. For example, Sonogashira coupling introduces alkynyl groups without competing reactions at the 3-position .

Methodological Challenges

Q. What troubleshooting steps are critical when encountering low yields in amide coupling reactions?

  • Activation issues : Ensure fresh coupling reagents (e.g., HATU, EDCI) and anhydrous conditions.
  • Byproduct formation : Add DMAP to suppress racemization.
  • Workup : Use acid-base extraction to remove unreacted starting materials .

Q. How should researchers validate target specificity in kinase inhibition assays?

Perform counter-screens against a kinase panel (e.g., Eurofins KinaseProfiler). Use ATP-competitive controls (e.g., staurosporine) to confirm mechanism. CRISPR knockouts of the target kinase in cell models further validate on-target effects .

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